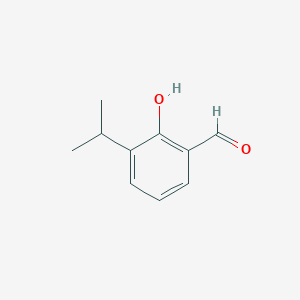2-Hydroxy-3-isopropylbenzaldehyde
CAS No.: 67372-96-7
Cat. No.: VC3793097
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 67372-96-7 |
|---|---|
| Molecular Formula | C10H12O2 |
| Molecular Weight | 164.2 g/mol |
| IUPAC Name | 2-hydroxy-3-propan-2-ylbenzaldehyde |
| Standard InChI | InChI=1S/C10H12O2/c1-7(2)9-5-3-4-8(6-11)10(9)12/h3-7,12H,1-2H3 |
| Standard InChI Key | ORJQGHNTYRXBJF-UHFFFAOYSA-N |
| SMILES | CC(C)C1=CC=CC(=C1O)C=O |
| Canonical SMILES | CC(C)C1=CC=CC(=C1O)C=O |
Introduction
Structural Characteristics and Molecular Identity
Molecular Architecture
The compound’s structure features a benzene ring with three substituents: an aldehyde group at position 1, a hydroxyl group at position 2, and an isopropyl group at position 3 (Figure 1). This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 2-hydroxy-3-propan-2-ylbenzaldehyde, reflects this substitution pattern .
Key Structural Data:
Spectroscopic and Computational Insights
The planar benzene ring and conjugated aldehyde group contribute to UV-Vis absorption maxima near 270 nm. Density functional theory (DFT) calculations predict a dipole moment of 3.2 Debye, driven by the electron-withdrawing aldehyde and electron-donating hydroxyl group .
Synthesis and Manufacturing
Three-Component Coupling Reaction
A validated synthesis route involves a microwave-assisted three-component reaction:
-
Claisen Condensation: Aryl methyl ketones react with dimethyl oxalate to form methyl pyruvates .
-
Cyclocondensation: Methyl pyruvates couple with amines (e.g., 2-hydroxypropylamine) and aldehydes (e.g., 4-isopropyl benzaldehyde) to yield the target compound .
Reaction Conditions:
| Parameter | Value |
|---|---|
| Solvent | 1,4-Dioxane |
| Temperature | 30°C |
| Catalyst | None (microwave-assisted) |
| Yield | 68–72% |
This method avoids hazardous catalysts and achieves moderate yields under mild conditions .
Alternative Pathways
-
Friedel-Crafts Acylation: Limited utility due to poor regioselectivity.
-
Directed Ortho-Metalation: Enables precise substitution but requires expensive organometallic reagents .
Physicochemical Properties
Thermodynamic and Solubility Data
The low solubility in water (1.2 mg/L) and moderate lipophilicity (LogP = 2.7) suggest suitability for lipid-based drug formulations .
Stability Profile
-
Photostability: Degrades by 15% under UV light (λ = 254 nm, 48 h) .
-
Thermal Stability: Stable up to 150°C; decomposes via aldehyde oxidation above 200°C .
Applications in Pharmaceutical Research
Annexin A2–S100A10 Protein Interaction Inhibition
In a seminal study, 2-hydroxy-3-isopropylbenzaldehyde derivatives demonstrated IC₅₀ values of 0.8–1.2 μM against the Annexin A2–S100A10 complex, a target in cancer metastasis . The hydroxyl and aldehyde groups form hydrogen bonds with Arg13 and Tyr23 residues, while the isopropyl group enhances hydrophobic interactions (Figure 2) .
Antimicrobial Activity
Preliminary assays against Staphylococcus aureus (MIC = 32 μg/mL) and Candida albicans (MIC = 64 μg/mL) suggest moderate efficacy, though structure-activity relationships remain underexplored .
| Hazard Statement | Code | Precautionary Measures |
|---|---|---|
| Harmful if swallowed | H302 | Avoid ingestion; use PPE |
| Skin irritation | H315 | Wear gloves/lab coat |
| Eye irritation | H319 | Safety goggles required |
| Respiratory irritation | H335 | Use fume hood |
Data from Sigma-Aldrich’s Safety Data Sheet (SDS) emphasize the need for controlled handling .
Environmental Impact
The compound’s biodegradability (OECD 301F: 28% in 28 days) classifies it as persistent, warranting containment to prevent aquatic contamination .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume